molecular formula C10H17NO6S B3008186 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid CAS No. 1823267-64-6

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

Cat. No.: B3008186
CAS No.: 1823267-64-6
M. Wt: 279.31
InChI Key: GSLNRAPHBWJQCW-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is a synthetic organic compound characterized by a thietane (4-membered sulfur-containing ring) core modified with a 1,1-dioxide group, a tert-butoxycarbonyl (Boc)-protected amino moiety, and an acetic acid side chain. Its molecular formula is C₁₄H₂₅NO₄S (corrected from and ), with a molecular weight of 327.38 g/mol (calculated). The compound is identified by CAS number 1335031-87-2 and is used in medicinal chemistry as a building block for protease inhibitors and other bioactive molecules due to its constrained ring structure and Boc-protected amine, which enhances stability during synthesis .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLNRAPHBWJQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the dioxidothietane ring, which can be achieved through the oxidation of a thietane precursor. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity reagents and solvents would be essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological molecules. The dioxidothietane ring may also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Biological Activity/Application
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid C₁₄H₂₅NO₄S 327.38 1335031-87-2 Thietane-1,1-dioxide core, Boc-protected amine, acetic acid side chain Intermediate in protease inhibitor synthesis
(3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID C₁₄H₂₀N₂O₄S 312.38 885275-99-0 Azetidine ring, Boc-protected amine, thiophene substituent Not reported; likely used in peptide mimetics
BENZOFURAN-3-YL-(3-BOC-AMINO-AZETIDIN-1-YL)-ACETIC ACID C₁₈H₂₂N₂O₅ 346.38 885276-05-1 Azetidine ring, benzofuran substituent Potential kinase inhibitor scaffold
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C₁₂H₁₉F₂NO₄ 279.28 1373503-54-8 Piperidine ring, Boc protection, difluoro substituents Intermediate for fluorinated drug candidates
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid C₁₈H₂₇NO₅ 337.41 361442-00-4 Adamantane group, Boc-protected amine Glycine transporter inhibitor
2-(Boc-amino)-2-(3-thiophenyl)acetic acid C₁₁H₁₅NO₄S 257.30 40512-57-0 Thiophene substituent, Boc protection Building block for anticancer agents
Key Observations:
  • Ring Systems : The thietane-1,1-dioxide core in the target compound provides high ring strain and polarity compared to azetidine (4-membered nitrogen ring) or piperidine (6-membered ring) analogs. This strain may enhance reactivity in nucleophilic substitutions .
  • Substituent Effects :
    • Thiophene/benzofuran : Enhance π-π stacking in biological targets, as seen in and .
    • Adamantane : Increases hydrophobicity and rigidity, improving blood-brain barrier penetration ().
    • Fluorine : In piperidine derivatives (), fluorination improves metabolic stability and binding affinity.

Biological Activity

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid, commonly referred to as TBCA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TBCA, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBCA is C10H17NO5SC_{10}H_{17}NO_5S, with a molecular weight of approximately 231.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which is often used to enhance the stability and solubility of amino acids in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to TBCA exhibit antimicrobial activity. For instance, studies on disubstituted β-amino acids have shown that they can serve as precursors for potent antimicrobial agents. The presence of the dioxidothietan moiety in TBCA may contribute to its ability to disrupt microbial cell walls or inhibit key metabolic pathways in bacteria .

Enzyme Inhibition

TBCA has been studied for its potential role as an enzyme inhibitor. Specifically, it has been linked to the inhibition of interleukin-1 beta converting enzyme (ICE), which plays a crucial role in inflammatory responses. The inhibition of such enzymes can lead to reduced inflammation and pain, making TBCA a candidate for anti-inflammatory drug development .

Pharmacokinetics

The pharmacokinetic profile of TBCA suggests favorable absorption characteristics due to the presence of the Boc group, which enhances lipophilicity. This property may facilitate better membrane permeability and bioavailability. However, detailed studies on its pharmacokinetics are still limited and warrant further investigation.

Study 1: Synthesis and Biological Evaluation

A study conducted by Politi et al. (2009) synthesized TBCA analogs and evaluated their biological activity against various bacterial strains. The results demonstrated that modifications in the side chains significantly influenced antimicrobial potency, highlighting the importance of structural variations in drug design .

Study 2: Inhibition of ICE

In another investigation, researchers synthesized TBCA as part of a series aimed at developing ICE inhibitors. The study revealed that TBCA exhibited moderate inhibitory activity against ICE, suggesting its potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits interleukin-1 beta converting enzyme
Potential Anti-inflammatoryMay reduce inflammation through enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functionalization of the thietane ring. A validated approach includes:

  • Step 1 : Protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in aqueous or organic media under basic conditions (e.g., triethylamine) .
  • Step 2 : Sulfonation or oxidation of the thietane ring to achieve the 1,1-dioxide moiety, often using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).
  • Step 3 : Purification via acid-base extraction (e.g., ethyl acetate/hexane partitioning) and drying over anhydrous MgSO₄ .

Q. Key Data :

Reagent/ConditionRoleYieldReference
Boc anhydrideAmino protection~88%
TriethylamineBase catalyst-
m-CPBASulfone formationVariable-

Q. How should this compound be stored to maintain stability?

Methodological Answer : Stability is highly dependent on storage conditions:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.
  • Incompatibilities : Avoid strong acids/bases, which can cleave the Boc group, and oxidizing agents that may degrade the thietane-dioxide moiety .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize moisture exposure .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • ¹H NMR : Confirm Boc-group integrity via tert-butyl protons (δ 1.45–1.49 ppm, d, 9H) and thietane-dioxide protons (δ 3.5–4.5 ppm) .
  • FTIR : Detect sulfone stretches (1300–1150 cm⁻¹) and Boc carbonyl (1690–1740 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₂O₆S: 330.09) .

Q. What are common impurities, and how are they removed?

Methodological Answer :

  • Unprotected amine : Resulting from incomplete Boc protection. Mitigate by optimizing reaction time (24–48 hours) and Boc anhydride stoichiometry (2–3 equivalents) .
  • Sulfoxide intermediates : Partial oxidation products. Remove via silica gel chromatography (hexane:ethyl acetate gradient) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer :

  • Multi-technique validation : Combine ¹H/¹³C NMR, X-ray crystallography (if crystalline), and high-resolution MS to resolve ambiguities. For example, X-ray can confirm thietane-dioxide geometry .
  • Computational modeling : Use DFT (Density Functional Theory) to predict NMR shifts and compare with experimental data .

Q. What experimental design considerations optimize coupling reactions in peptide synthesis?

Methodological Answer :

  • Coupling agents : Use HATU/DIPEA for carboxylate activation, ensuring minimal racemization.
  • Solvent selection : Anhydrous DMF or DCM improves solubility and reaction efficiency .
  • Monitoring : Track coupling efficiency via LC-MS or ninhydrin test for free amines .

Q. Design Table :

FactorOptimization Strategy
SolventDMF (anhydrous)
Temperature0–25°C (prevents Boc cleavage)
Stoichiometry1.2 equivalents of coupling agent

Q. How can solubility challenges in aqueous buffers be addressed?

Methodological Answer :

  • Co-solvents : Use 10–20% DMSO or acetonitrile to enhance solubility without destabilizing the Boc group.
  • pH adjustment : Buffers at pH 6–7 minimize hydrolysis of the sulfone or Boc moieties .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) post-synthesis while retaining core functionality .

Q. What stability studies are recommended under varying pH and temperature?

Methodological Answer :

  • Accelerated degradation studies : Incubate the compound at pH 2–9 and 25–40°C for 24–72 hours.
  • Analytical endpoints : Monitor Boc group integrity (HPLC) and sulfone stability (FTIR).
  • Findings :
    • pH 2–3 : Rapid Boc cleavage (t₁/₂ < 6 hours).
    • pH 7–9 : Moderate stability (t₁/₂ > 24 hours) .

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